

An In-depth Technical Guide to 5-Nitrovanillin

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Compound of Interest

Compound Name: 5-Nitrovanillin

Cat. No.: B156571

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This guide provides a comprehensive overview of **5-Nitrovanillin**, a key intermediate in the pharmaceutical and fine chemical industries. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, synthesis, and key reactions.

Chemical Identity and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. **5-Nitrovanillin** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

The IUPAC name for **5-Nitrovanillin** is 4-hydroxy-3-methoxy-5-nitrobenzaldehyde[1][2].

This compound is also known by a variety of synonyms, which are frequently encountered in literature and commercial listings. These include:

- **5-Nitrovanillin**[1]
- 3-Methoxy-4-hydroxy-5-nitrobenzaldehyde[1][3]
- 4-Hydroxy-3-methoxy-5-nitro-benzaldehyde[1][4]
- Vanillin, 5-nitro-[1]
- Benzaldehyde, 4-hydroxy-3-methoxy-5-nitro-[1]
- 3-nitro-4-hydroxy-5-methoxybenzaldehyde[1]

- 4-hydroxy-5-methoxy-3-nitrobenzaldehyde[1]
- NSC-16932[1]
- NSC-35352[1]

Physicochemical Properties

The physical and chemical properties of **5-Nitrovanillin** are essential for its handling, storage, and application in chemical synthesis. A summary of its key quantitative data is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO ₅	[1][4][5][6][7]
Molar Mass	197.14 g/mol	[1][2][8]
Appearance	Yellow to yellow-green crystalline powder	[2][6][9]
Melting Point	172-175 °C	[2][5][6][9][10]
Boiling Point	320.9 ± 42.0 °C at 760 mmHg	[6]
Density	~1.5 ± 0.1 g/cm ³	[6]
Flash Point	97 °C	[2][10]
Water Solubility	Sparingly soluble	[2][6]

Experimental Protocols

The synthesis of **5-Nitrovanillin** is a common procedure in organic chemistry laboratories. The primary route involves the nitration of vanillin. Below are detailed methodologies for its preparation.

Synthesis of 5-Nitrovanillin via Nitration of Vanillin

This protocol describes the synthesis of **5-Nitrovanillin** from vanillin using nitric acid in a glacial acetic acid medium.

Materials:

- Vanillin
- Concentrated Nitric Acid
- Glacial Acetic Acid
- Ice-cold water

Procedure:

- Dissolve vanillin in glacial acetic acid in a suitable reaction vessel.
- Cool the mixture in an ice bath.
- Slowly add concentrated nitric acid to the cooled solution while maintaining the temperature.
- After the addition is complete, allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
- Collect the solid product by filtration.
- Wash the collected solid with cold water to remove any residual acid.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pale yellow plate-like crystals (from acetic acid) or needle-like crystals (from ethanol)[2]. A 75% yield can be achieved with this method[2].

Green Synthesis of 5-Nitrovanillin using Cerium Ammonium Nitrate

An alternative, more environmentally friendly method utilizes cerium ammonium nitrate (CAN) as the nitrating agent.

Materials:

- Vanillin
- Cerium Ammonium Nitrate (CAN)
- Acetic Acid (5-90% volume fraction)
- Polyethylene Glycol-400 (PEG-400)
- Ice water

Procedure:

- Dissolve vanillin and cerium ammonium nitrate in acetic acid in a reaction flask. The molar ratio of vanillin to CAN should be between 1:0.6 and 1:1.6[3][11].
- Add polyethylene glycol-400 as a phase transfer catalyst. The molar ratio of vanillin to PEG-400 is 1:1.25[3][11].
- Stir the reaction mixture magnetically at a temperature between 20-60°C for 1.0-2.5 hours[3][11].
- Monitor the reaction completion using TLC.
- Once the reaction is complete, pour the mixture into a sufficient amount of ice water, which will cause a yellow solid to precipitate[3][11].
- Filter the solid and wash it with distilled water 2-3 times to obtain the crude **5-Nitrovanillin** product[3][11]. The reported yield for this method is around 70-71%[3][11].

Chemical Reactions and Pathways

5-Nitrovanillin is a versatile intermediate due to its multiple reactive functional groups: an aldehyde, a hydroxyl, a methoxy, and a nitro group[8]. These groups allow for a variety of subsequent chemical transformations.

Reduction of the Nitro Group

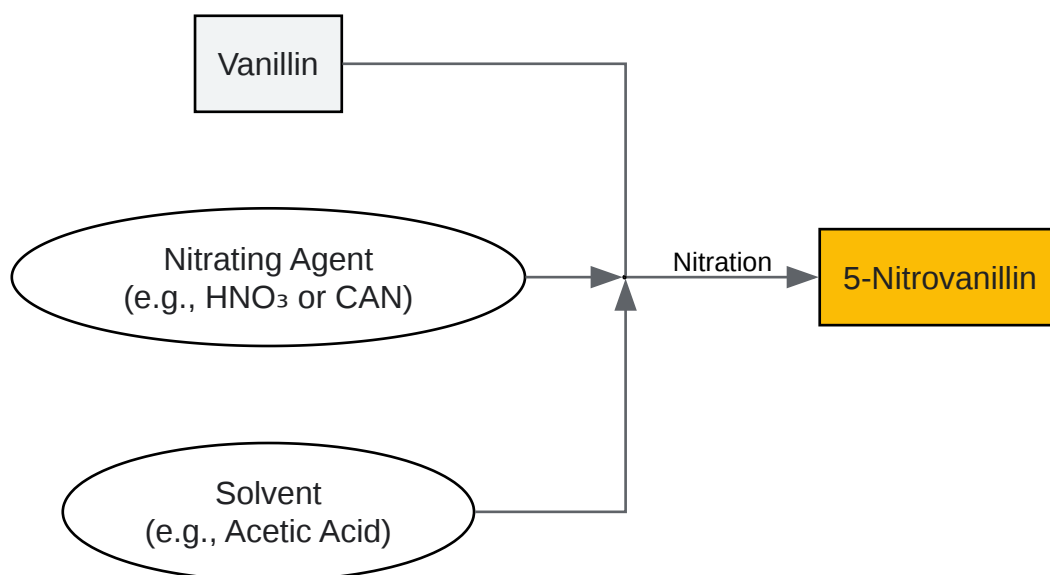
The nitro group of **5-Nitrovanillin** can be reduced to an amino group to form 5-Aminovanillin. This transformation is typically achieved using common reducing agents such as sodium borohydride or catalytic hydrogenation[8].

Oxidation of the Aldehyde Group

The aldehyde group can be oxidized to a carboxylic acid, yielding 5-Nitrovanillic acid. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide[8].

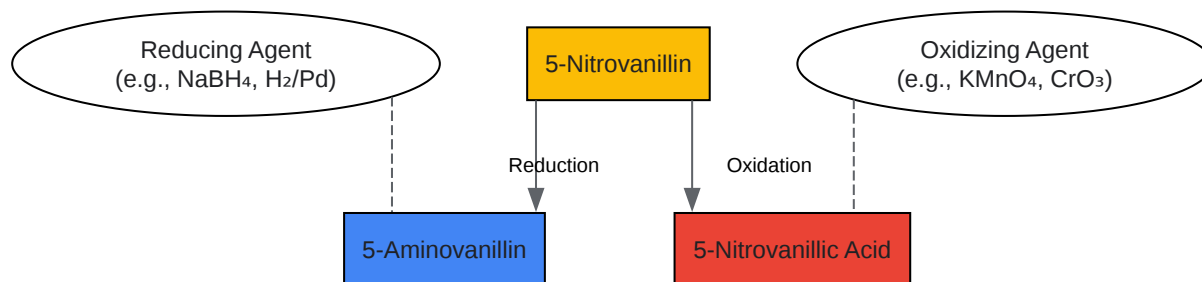
Visualized Workflow and Pathways

The following diagrams illustrate the synthesis and key reactions of **5-Nitrovanillin**.



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Caption: Synthesis of **5-Nitrovanillin** from Vanillin via nitration.



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Caption: Key chemical reactions of **5-Nitrovanillin**.

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